molecular formula C8H18ClNO2 B3010120 (3-Ethoxyoxan-3-yl)methanamine;hydrochloride CAS No. 2408962-95-6

(3-Ethoxyoxan-3-yl)methanamine;hydrochloride

Cat. No.: B3010120
CAS No.: 2408962-95-6
M. Wt: 195.69
InChI Key: WZVXAUHZMXFFHO-UHFFFAOYSA-N
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Description

(3-Ethoxyoxan-3-yl)methanamine;hydrochloride is a useful research compound. Its molecular formula is C8H18ClNO2 and its molecular weight is 195.69. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis and Characterization

  • Synthesis Techniques: Large-scale syntheses of branched acyclic polyamines, including compounds structurally related to (3-Ethoxyoxan-3-yl)methanamine hydrochloride, have been developed. Techniques like cation-exchange chromatography and selective complexation are used for efficient isolation and purification of these compounds (Geue & Searle, 1983).

2. Photocytotoxicity and Imaging

  • Photocytotoxicity in Red Light: Iron(III) complexes with ligands similar to (3-Ethoxyoxan-3-yl)methanamine hydrochloride have been studied for their unprecedented photocytotoxicity in red light. They demonstrate potential in cellular imaging and cancer therapy (Basu et al., 2014).

3. Anticonvulsant Properties

  • Potential Anticonvulsant Agents: A series of novel Schiff bases of 3-aminomethyl pyridine, structurally related to (3-Ethoxyoxan-3-yl)methanamine hydrochloride, have been synthesized and screened for anticonvulsant activity. These compounds have shown promising results in various models, indicating potential therapeutic applications (Pandey & Srivastava, 2011).

4. Catalysis and Hydroxylation

  • Catalysts for Hydroxylation: Diiron(III) complexes with tridentate 3N ligands, akin to (3-Ethoxyoxan-3-yl)methanamine hydrochloride, have been studied as functional models for methane monooxygenases. These complexes show efficiency in the selective hydroxylation of alkanes, suggesting potential industrial and environmental applications (Sankaralingam & Palaniandavar, 2014).

5. Drug Development

  • Antidepressant Agents: Research into 3-ethoxyquinoxalin-2-carboxamides, structurally related to (3-Ethoxyoxan-3-yl)methanamine hydrochloride, has shown potential in the development of new antidepressants. These compounds demonstrate effective 5-HT3 receptor antagonism, a target for depressive disorders (Mahesh et al., 2011).

6. Novel Synthesis Approaches

  • Synthesis of Derivatives: Innovative synthesis methods for benzofuran- and indol-2-yl-methanamine derivatives, related to (3-Ethoxyoxan-3-yl)methanamine hydrochloride, have been reported. These methods provide a variety of substituted benzofuran and indol compounds for further research and application (Schlosser et al., 2015).

7. Learning and Memory Studies

  • Effects on Learning and Memory: Studies on (3-thiophenyl)methoxy acetate hydrochloride, structurally similar to (3-Ethoxyoxan-3-yl)methanamine hydrochloride, have shown significant facilitation effects on learning and memory in animal models (Jiang Jing-ai, 2006).

8. Functional Polymers

  • Functional Couplers and Polymers: Research involving compounds like 5-Ethyl-5-(((2-oxo-1,3-dioxolan-4-yl)methoxy)methyl)-1,3-dioxan-2-one, structurally akin to (3-Ethoxyoxan-3-yl)methanamine hydrochloride, has been conducted. These compounds are used in the synthesis of functional couplers and polymers with potential applications in various industrial sectors (He, Keul, & Möller, 2011).

9. Antimicrobial Activity

  • Quinoline Derivatives with Antimicrobial Activity: The synthesis and antimicrobial activity evaluation of new quinoline derivatives carrying a 1,2,3-triazole moiety, related to (3-Ethoxyoxan-3-yl)methanamine hydrochloride, have been reported. These compounds exhibit moderate to very good antibacterial and antifungal activities (Thomas, Adhikari, & Shetty, 2010).

10. Antioxidant Properties

  • Antioxidant Effects of Kynurenines: Kynurenines, the main products of tryptophan catabolism and structurally similar to (3-Ethoxyoxan-3-yl)methanamine hydrochloride, exhibit both prooxidant and antioxidant effects. Their ability to quench free radicals is significant in neurological and cognitive disorders (Zhuravlev et al., 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The associated precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray, wash thoroughly after handling, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, and more .

Mechanism of Action

Target of Action

It is structurally similar to methenamine , a urinary tract antiseptic and antibacterial drug . Therefore, it may also target the urinary tract.

Mode of Action

Considering its structural similarity to methenamine , it might also work as a urinary tract antiseptic. Methenamine works by getting hydrolyzed to formaldehyde in an acidic environment (pH<6), which is highly bactericidal .

Biochemical Pathways

Based on its similarity to methenamine , it might affect the pathways related to bacterial growth in the urinary tract by releasing formaldehyde, which is bactericidal .

Pharmacokinetics

For methenamine, ingestion of a 1-gram dose produces antibacterial activity in the urine within 1/2 hour . This suggests that (3-Ethoxyoxan-3-yl)methanamine hydrochloride might also have similar pharmacokinetic properties.

Result of Action

Based on its similarity to methenamine , it might result in the death of bacteria in the urinary tract due to the bactericidal action of formaldehyde .

Action Environment

The action of (3-Ethoxyoxan-3-yl)methanamine hydrochloride might be influenced by environmental factors such as pH. For Methenamine, an acidic environment (pH<6) is necessary for its hydrolysis to formaldehyde . Therefore, the action, efficacy, and stability of (3-Ethoxyoxan-3-yl)methanamine hydrochloride might also be influenced by the pH of the environment.

Properties

IUPAC Name

(3-ethoxyoxan-3-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-2-11-8(6-9)4-3-5-10-7-8;/h2-7,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVXAUHZMXFFHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCCOC1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.